molecular formula C29H24ClN7O B11668381 6-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11668381
M. Wt: 522.0 g/mol
InChI Key: DFVJROJGECUPAQ-ZCTHSVRISA-N
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Description

6-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Final Assembly: The final compound is assembled by linking the chlorophenylmethoxy and phenylmethylidene groups to the triazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group.

    Reduction: Reduction reactions can modify the triazine core or the phenyl groups.

    Substitution: Various substitution reactions can occur, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions.

    Material Science: It may be incorporated into polymers to enhance their properties.

Biology

    Biological Probes: The compound can be used as a probe to study biological systems.

Medicine

    Drug Development:

Industry

    Dyes and Pigments: The compound’s structure allows it to be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2E)-2-({3-[(2-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • **6-[(2E)-2-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The presence of the chlorophenylmethoxy group in 6-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE imparts unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C29H24ClN7O

Molecular Weight

522.0 g/mol

IUPAC Name

2-N-[(E)-[3-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C29H24ClN7O/c30-26-17-8-7-11-22(26)20-38-25-16-9-10-21(18-25)19-31-37-29-35-27(32-23-12-3-1-4-13-23)34-28(36-29)33-24-14-5-2-6-15-24/h1-19H,20H2,(H3,32,33,34,35,36,37)/b31-19+

InChI Key

DFVJROJGECUPAQ-ZCTHSVRISA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)NC5=CC=CC=C5

Origin of Product

United States

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